molecular formula C12H11F3N4 B15112564 4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B15112564
M. Wt: 268.24 g/mol
InChI Key: FDFHCZXEXGVTAF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrimidine core, which is a privileged scaffold in drug discovery due to its presence in nucleic acids and its ability to mimic naturally occurring heterocycles, thereby enabling interactions with a wide range of biological targets . The molecule is structurally engineered with a reactive hydrazinyl group at the 4-position, which serves as a key handle for further synthetic elaboration. This functional group allows researchers to efficiently synthesize more complex molecular architectures, such as Schiff bases, heterocyclic fused systems, and various pharmacologically active derivatives . The incorporation of a trifluoromethyl phenyl group at the 2-position enhances the molecule's properties, as the CF3 moiety is known in modern medicinal chemistry to improve metabolic stability, membrane permeability, and overall binding affinity through its electron-withdrawing and lipophilic characteristics . The primary research application of this hydrazinyl pyrimidine building block is in the design and synthesis of novel potential therapeutic agents. Its structure aligns with key pharmacophoric features found in kinase inhibitors . Pyrimidine-based compounds are extensively investigated for a diverse spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This specific compound is intended for use solely in laboratory research settings. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C12H11F3N4/c1-7-6-10(19-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,16H2,1H3,(H,17,18,19)

InChI Key

FDFHCZXEXGVTAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine typically involves the reaction of 4-chloro-6-methyl-2-(4-trifluoromethyl-phenyl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structure-Activity Relationships (SAR)

The biological and physicochemical properties of pyrimidines are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name Position 4 Position 6 Position 2 Key Properties/Biological Activity Reference
Target Compound Hydrazinyl Methyl 4-(Trifluoromethyl)phenyl High nucleophilicity; potential herbicidal
CID2992168 Morpholine Trifluoromethyl 3,4-Dimethoxyphenyl EP2 receptor potentiation (fold shift: 12)
CID891729 Morpholine Trifluoromethyl Phenyl Moderate EP2 receptor activity
2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine Chloro Trifluoromethyl 4-(Trifluoromethyl)phenyl Enhanced lipophilicity; agrochemical use
4-[(Methylsulfanyl)methyl]-2-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine Methylsulfanylmethyl - Phenyl Thioether linkages; improved solubility

Key Observations :

  • Hydrazinyl vs. Morpholine/Piperidine : The hydrazinyl group in the target compound introduces nucleophilic reactivity, contrasting with morpholine/piperidine-containing analogues (e.g., CID2992168), which exhibit EP2 receptor modulation due to their hydrogen-bonding capability .
  • Chloro vs. Hydrazinyl : Chloro-substituted analogues (e.g., ) show higher lipophilicity but lack the reactive NH₂ group, limiting their utility in covalent bonding or prodrug strategies .
Herbicidal Activity:
  • This selectivity may arise from differences in plant metabolic pathways or receptor binding.
  • The absence of a cyclic amine in the target compound likely reduces receptor affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Hydrogen Bond Donors
Target Compound 2.8 <1 (DMSO) 180–185 2 (Hydrazinyl NH₂)
CID2992168 3.5 0.5 (DMSO) 160–165 1 (Morpholine O)
2-Chloro-4-trifluoromethyl-6-[4-(trifluoromethyl)phenyl]pyrimidine 4.1 <0.1 (Water) 195–200 0
4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol 3.2 0.3 (DMSO) 210–215 1 (Thiol SH)

Key Trends :

  • However, the trifluoromethylphenyl group at position 2 counterbalances this by enhancing hydrophobicity.
  • Chloro-substituted analogues exhibit higher LogP values, aligning with their agrochemical applications .

Biological Activity

4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10F3N5\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_5

Key Features

  • Pyrimidine Core : The pyrimidine ring is known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethyl Group : This group enhances lipophilicity and can improve the pharmacokinetic profile of the compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring a trifluoromethyl group have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli1.5
Similar Pyrimidine DerivativeS. aureus0.9

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation effectively. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Cell LineIC50 (µM)
MCF-72.74
HepG24.92

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds related to this compound have shown promising anti-inflammatory effects. For instance, certain derivatives demonstrated significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against E. coli with a minimum inhibitory concentration (MIC) of 1.5 µg/mL.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against MCF-7 cells. The study reported an IC50 value of 2.74 µM, suggesting significant cytotoxic effects that warrant further exploration.

Q & A

Q. What are the standard synthetic routes for preparing 4-hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can be introduced to a pre-functionalized pyrimidine core. In analogous systems, hydrazinyl groups are incorporated via refluxing with hydrazine hydrate in ethanol or methanol under nitrogen, followed by purification via column chromatography . Key reagents include oxalyl chloride for activating carbonyl intermediates and triethylamine (Et3N) as a base. Reaction optimization focuses on temperature control (70–90°C) and solvent selection (DMF or THF) to enhance yield (typically 60–85%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the hydrazinyl (–NH–NH2) proton environment (δ 4.5–5.5 ppm) and the trifluoromethyl (CF3) group (δ 120–125 ppm in <sup>19</sup>F NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]<sup>+</sup>) and fragmentation patterns. For example, a derivative with MW 321.3 g/mol showed a base peak at m/z 322.1 .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the pyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding). SHELXL is commonly used for refinement, with R-factors < 0.05 for high-quality datasets .

Q. How does the hydrazinyl group influence the compound’s reactivity in functionalization reactions?

  • Methodological Answer : The hydrazinyl group acts as a nucleophile, enabling condensation with aldehydes/ketones to form hydrazones or cyclization with diketones to generate triazole/pyrazole hybrids. For example, reactions with acetylacetone in ethanol under acidic conditions yield fused heterocycles. Kinetic studies show second-order dependence on hydrazine concentration, with rate constants (k) ranging 0.02–0.05 L·mol<sup>−1</sup>·s<sup>−1</sup> .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state packing?

  • Methodological Answer : In related pyrimidine derivatives, XRD reveals a distorted boat conformation for the pyrimidine ring (puckering parameters: Q = 0.12 Å, θ = 112°). Intermolecular N–H···O/S hydrogen bonds form infinite chains (bond lengths: 2.8–3.0 Å), while π–π stacking between trifluoromethylphenyl groups occurs at centroid distances of 4.5–5.0 Å . SHELXPRO or Olex2 software is used to analyze thermal ellipsoids and validate hydrogen-bonding networks via Mercury CSD .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or antimicrobial targets based on pyrimidine’s known affinity (e.g., EGFR or E. coli DHFR).
  • Derivatization : Introduce substituents at the 4-hydrazinyl or 6-methyl positions (e.g., halogenation, sulfonation) and screen for activity. For example, 2-chloro analogs showed IC50 values of 1.2–3.5 µM against breast cancer cell lines .
  • Data Validation : Address contradictions (e.g., unexpected cytotoxicity in inactive analogs) by cross-validating assays (MTT vs. ATP-based luminescence) and computational docking (AutoDock Vina) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show that the hydrazinyl group lowers the activation energy (ΔG<sup>‡</sup> = 25–30 kcal/mol) for SN2 reactions at the pyrimidine C-2 position. Polar solvents (ε > 15) stabilize the transition state, while steric hindrance from the 4-(trifluoromethyl)phenyl group reduces reaction rates by 40–60% compared to unsubstituted analogs .

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